Product packaging for Doxantrazole(Cat. No.:CAS No. 51762-95-9)

Doxantrazole

Cat. No.: B1210725
CAS No.: 51762-95-9
M. Wt: 312.31 g/mol
InChI Key: VIDCTSLIEZMQRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Doxantrazole is a well-characterized antiallergic compound and mast cell stabilizer that is orally active, making it a valuable tool for pharmacological research . Its primary mechanism of action involves the inhibition of calcium ion influx into mast cells, thereby preventing the degranulation process and the subsequent release of inflammatory mediators such as histamine . Beyond mast cell stabilization, this compound has also been identified as a potent scavenger of reactive oxygen species (ROS), demonstrating approximately 10 times greater potency than sodium cromoglycate (SCG) in some assays . In research settings, this compound is used to investigate a wide range of mast cell-mediated processes. Studies have utilized it in models of allergic asthma, exercise-induced bronchoconstriction, and cold urticaria to suppress hypersensitivity responses . Its application extends to gastrointestinal research, where it helps elucidate the role of mast cells in stress-induced visceral hypersensitivity and motility disorders, such as in models of irritable bowel syndrome (IBS) . A key research advantage of this compound is its ability to target both mucosal and connective tissue mast cells, providing a broader spectrum of action compared to other stabilizers like SCG . Please note that this product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H8N4O3S B1210725 Doxantrazole CAS No. 51762-95-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

51762-95-9

Molecular Formula

C14H8N4O3S

Molecular Weight

312.31 g/mol

IUPAC Name

10,10-dioxo-3-(2H-tetrazol-5-yl)thioxanthen-9-one

InChI

InChI=1S/C14H8N4O3S/c19-13-9-3-1-2-4-11(9)22(20,21)12-7-8(5-6-10(12)13)14-15-17-18-16-14/h1-7H,(H,15,16,17,18)

InChI Key

VIDCTSLIEZMQRF-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)C3=C(S2(=O)=O)C=C(C=C3)C4=NNN=N4

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(S2(=O)=O)C=C(C=C3)C4=NNN=N4

Other CAS No.

51762-95-9

Pictograms

Irritant

Synonyms

3-(5-tetrazolyl)thioxanthone-10,10-dioxide
BW 59C
doxantrazole

Origin of Product

United States

Synthetic Methodologies and Chemical Reactions of Doxantrazole

Elucidation of Key Synthetic Pathways for Doxantrazole Derivatives

The synthesis of this compound, chemically known as 2-(1H-tetrazol-5-yl)thioxanthen-9-one, is not typically accomplished in a single step but rather through a multi-step sequence. The general strategy involves the initial construction of a functionalized thioxanthone precursor, followed by the formation of the tetrazole ring.

Thioxanthone Backbone Construction

The thioxanthone framework is a dibenzo-γ-thiopyrone structure that forms the core of this compound. Historically, the synthesis of this backbone relies on the cyclization of diarylthioether intermediates. A common approach begins with the reaction of an o-mercaptobenzoic acid with a substituted halobenzene. For this compound, this would involve reacting o-mercaptobenzoic acid with a p-halobenzoic acid derivative. The resulting diarylthioether-dicarboxylic acid is then cyclized. google.com

This cyclization is a critical step and is typically achieved by heating the intermediate in the presence of a strong dehydrating agent such as polyphosphoric acid (PPA), sulfuric acid, or phosphoryl chloride. google.com This acid-catalyzed intramolecular acylation (a Friedel-Crafts type reaction) closes the central ring to yield the thioxanthone-2-carboxylic acid. google.com

More contemporary methods for thioxanthone synthesis have been developed to improve efficiency and substrate scope. These include:

Aryne Coupling: The reaction of silylaryl triflates with ortho-heteroatom-substituted benzoates (like methyl thiosalicylate) can generate the thioxanthone core through a tandem nucleophilic coupling and intramolecular electrophilic cyclization. nih.gov

Double Aryne Insertion: A novel method involves the double aryne insertion into the carbon-sulfur double bond of thioureas, followed by hydrolysis, to form a wide range of functionalized thioxanthones. acs.orgchemistryviews.org

Photoredox Catalysis: Visible-light-promoted, transition-metal-free strategies have been developed for the intramolecular cyclization to form thioxanthones, offering an environmentally benign alternative. acs.org

Tetrazole Moiety Introduction

The tetrazole ring is a key functional group responsible for the pharmacological profile of this compound. It is typically introduced onto the pre-formed thioxanthone backbone. The most versatile and widely used method for synthesizing 5-substituted 1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide (B81097). nih.govresearchgate.net

In the context of this compound synthesis, a thioxanthone-2-carbonitrile precursor is required. This nitrile can be prepared from the corresponding thioxanthone-2-carboxylic acid. The carboxylic acid is first converted to a primary amide, which is then dehydrated using reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) to yield the nitrile.

Once the 2-cyano-thioxanthone is obtained, it is reacted with an azide source, most commonly sodium azide (NaN₃). The reaction is often catalyzed by Lewis acids, such as zinc(II) salts (e.g., ZnBr₂ or ZnCl₂), which activate the nitrile group towards nucleophilic attack by the azide ion. organic-chemistry.orgresearchgate.net This cycloaddition typically requires heating in a solvent like water or dimethylformamide (DMF). researchgate.netorganic-chemistry.orgresearchgate.net The reaction proceeds through an imidoyl azide intermediate which then cyclizes to form the stable tetrazole ring. nih.gov

Condensation Reactions with Thioxanthone Precursors

Condensation reactions are fundamental to building the initial diarylthioether intermediate required for the thioxanthone backbone. The key reaction is a variation of the Ullmann condensation, where an aryl halide (e.g., a p-halobenzoic acid derivative) is coupled with a thiol (o-mercaptobenzoic acid) in the presence of a base and often a copper catalyst. nih.gov This reaction forms the crucial carbon-sulfur bond that links the two aromatic rings. The base, such as potassium hydroxide, deprotonates the thiol, forming a more nucleophilic thiolate that subsequently displaces the halide on the other aromatic ring. google.com

Nucleophilic Substitution Reactions and Catalytic Approaches (e.g., Palladium Catalysis)

The formation of the diarylthioether intermediate via the Ullmann condensation is a classic example of a nucleophilic aromatic substitution reaction. The thiolate anion acts as the nucleophile, attacking the carbon atom bearing the halogen (the leaving group) on the other aromatic ring.

Modern synthetic chemistry has seen the rise of palladium-catalyzed cross-coupling reactions, which offer milder conditions and broader functional group tolerance compared to traditional copper-catalyzed Ullmann reactions. While not specifically detailed for this compound, palladium-catalyzed methods are now commonly used for forming C-S bonds in the synthesis of related diarylthioethers and have been applied to the synthesis of thioxanthone 10,10-dioxides. nih.gov Such a reaction would typically involve an aryl halide or triflate, a thiol, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base. nih.gov

Analysis of Critical Reaction Parameters in this compound Synthesis

The efficiency and success of this compound synthesis are highly dependent on the careful control of several reaction parameters at each key stage.

For the thioxanthone backbone construction , the cyclization step is particularly sensitive. The choice of cyclizing agent and temperature are critical. Polyphosphoric acid (PPA) is often preferred as both the solvent and the catalyst, with temperatures typically elevated to ensure the reaction goes to completion. google.com In newer aryne-based methods, the controlled generation of the highly reactive aryne intermediate is crucial, often requiring specific precursors like silylaryl triflates and fluoride (B91410) sources like CsF at temperatures around 65-90 °C in an inert solvent like THF. nih.gov

In the tetrazole moiety introduction , the cycloaddition of sodium azide to the thioxanthone nitrile is influenced by several factors.

Catalyst: The use of a Lewis acid catalyst, such as zinc chloride (ZnCl₂) or zinc bromide (ZnBr₂), is often essential to accelerate the reaction by activating the nitrile. organic-chemistry.orgresearchgate.net

Solvent: The reaction can be performed in various solvents, including DMF, but using water as a solvent is considered a greener and safer alternative, minimizing the formation of the highly toxic and explosive hydrazoic acid (HN₃). organic-chemistry.orgresearchgate.net

Temperature: The reaction generally requires heating, often to reflux temperatures, to overcome the activation energy of the cycloaddition. nih.gov

pH: Maintaining non-acidic conditions is crucial for safety when using sodium azide. researchgate.net

Table 1: Critical Parameters in this compound Synthesis

Synthetic Step Key Reaction Critical Parameters Typical Conditions Reference
Thioxanthone Formation Intramolecular Cyclization Cyclizing Agent, Temperature Polyphosphoric Acid (PPA), elevated temp. google.com
Tetrazole Formation [3+2] Cycloaddition Catalyst, Solvent, Temperature NaN₃, ZnCl₂, Water or DMF, Heat organic-chemistry.orgresearchgate.net

Exploration of Chemical Reactivity and Transformation Pathways

The this compound molecule possesses several sites for further chemical transformation, allowing for the synthesis of various derivatives. The thioxanthone core and the tetrazole ring both exhibit characteristic reactivity.

The sulfur atom in the central ring of the thioxanthone backbone is susceptible to oxidation . Using oxidizing agents like meta-chloroperoxybenzoic acid (mCPBA), the sulfide (B99878) can be converted to a sulfoxide (B87167) and further to a sulfone (thioxanthone 10,10-dioxide). acs.org These transformations significantly alter the electronic properties and geometry of the heterocyclic system.

The tetrazole ring has two nitrogen atoms with lone pairs of electrons, making them available for alkylation . Reaction with alkyl halides in the presence of a base can lead to the formation of N-substituted this compound derivatives. This substitution can occur at either the N1 or N2 position of the tetrazole ring, often resulting in a mixture of isomers.

Additionally, the carbonyl group at the 9-position of the thioxanthone backbone can undergo reactions typical of ketones. For example, it can be reduced to a secondary alcohol (a thioxanthenol) using reducing agents like sodium borohydride (B1222165). google.com It can also react with Grignard reagents, leading to the formation of tertiary alcohols. acs.org

Table 2: Potential Chemical Transformations of this compound

Functional Group Reaction Type Reagent(s) Product Type Reference
Thioether (Sulfur atom) Oxidation mCPBA Thioxanthone sulfoxide/sulfone acs.org
Ketone (Carbonyl group) Reduction NaBH₄ Thioxanthenol (alcohol) google.com
Ketone (Carbonyl group) Grignard Reaction R-MgBr Tertiary Alcohol acs.org
Tetrazole Ring N-Alkylation R-X, Base N-substituted tetrazole General Reactivity

Oxidation Reactions and Derivative Formation

The thioxanthone core of this compound is susceptible to oxidation, particularly at the sulfur atom. A common oxidation reaction involves the conversion of the sulfide in the thioxanthone ring to a sulfoxide or a sulfone (10,10-dioxide). For instance, substituted thioxanthen-9-ones can be oxidized to the corresponding 10,10-dioxides using oxidizing agents like hydrogen peroxide. This transformation significantly alters the electronic properties of the ring system, making it more electron-deficient.

The formation of the thioxanthen-9-one (B50317) 10,10-dioxide derivative is a key step in the synthesis of various substituted analogs. The strong electron-withdrawing nature of the sulfone group activates the aromatic rings towards nucleophilic substitution reactions.

ReactantReagentProductReaction Type
Substituted Thioxanthen-9-oneHydrogen PeroxideSubstituted Thioxanthen-9-one 10,10-dioxideOxidation

This table illustrates a general oxidation reaction applicable to the thioxanthone core of this compound.

Reduction Reactions and Functional Group Modifications

The thioxanthone moiety of this compound contains a ketone functional group that can undergo reduction. Electrochemical studies on substituted thioxanthen-9-ones have shown that they can be reduced in a one-electron process to form stable radical anions researchgate.netmathnet.ru. This reduction process is a key aspect of their electrochemical behavior and can be a pathway for further chemical modifications.

ReactantReagent/MethodProductReaction Type
Substituted Thioxanthen-9-oneElectrochemical ReductionRadical AnionReduction

This table highlights the electrochemical reduction of the thioxanthone system.

Substitution Reactions on the this compound Core Structure

The aromatic rings of the thioxanthone core in this compound can undergo substitution reactions. The reactivity of the rings is influenced by the existing substituents. In the case of the thioxanthen-9-one 10,10-dioxide, the electron-withdrawing sulfone and carbonyl groups facilitate nucleophilic aromatic substitution. For example, a chloro-substituted thioxanthen-9-one 10,10-dioxide can react with various amines, such as piperidine (B6355638) or piperazine, to yield the corresponding amino-substituted derivatives nih.gov. This type of reaction is valuable for creating a library of analogs with diverse properties.

The tetrazole ring in this compound also offers opportunities for substitution reactions, primarily alkylation. 5-Substituted 1H-tetrazoles can be alkylated to produce 2,5-disubstituted tetrazoles organic-chemistry.org. This reaction allows for the introduction of various functional groups onto the tetrazole moiety, which can modulate the compound's physicochemical properties.

ReactantReagentProductReaction Type
3-Chloro-thioxanthen-9-one 10,10-dioxidePiperidine/Piperazine3-(Piperidin-1-yl/Piperazin-1-yl)-thioxanthen-9-one 10,10-dioxideNucleophilic Aromatic Substitution
5-Substituted 1H-tetrazoleAlkylating Agent2,5-Disubstituted tetrazoleAlkylation

This table provides examples of substitution reactions on scaffolds related to this compound.

Mechanistic Investigations of Doxantrazole S Cellular and Molecular Actions

In Vitro Studies on Mast Cell Stabilization Mechanisms

The stabilization of mast cells is a key therapeutic strategy for allergic disorders, as it prevents the release of inflammatory mediators. wikipedia.org Doxantrazole has been identified as a mast cell stabilizer, and its mechanisms are multifaceted, involving the inhibition of mediator release and modulation of critical signaling pathways.

Inhibition of Mediator Release from Mast Cells (e.g., Histamine)

This compound has demonstrated the ability to inhibit the release of histamine (B1213489) from mast cells. In vitro studies on rat peritoneal mast cells and chopped lung tissue from sensitized rats have shown that this compound effectively inhibits antigen-mediated histamine release. karger.comkarger.com This inhibitory action is crucial as histamine is a primary mediator of allergic reactions. karger.comkarger.com

Interestingly, while this compound inhibits histamine release triggered by an antigen, it does not appear to significantly affect histamine release induced by other stimuli like dextran (B179266) or polylysine, suggesting a selective action on specific mast cell activation pathways. nih.govcapes.gov.br Furthermore, this compound has shown a synergistic effect with isoproterenol (B85558) in inhibiting histamine release, a capacity not observed with some other anti-allergic drugs. karger.comkarger.com This suggests a potential interaction with pathways involving cyclic adenosine (B11128) monophosphate (c-AMP). karger.com

Table 1: Effect of this compound on Histamine Release

Stimulus Cell Type Effect of this compound Reference
Antigen Rat Peritoneal Mast Cells Inhibition karger.comkarger.com
Antigen Rat Chopped Lung Tissue Inhibition karger.comkarger.com
Dextran Rat Mast Cells No Significant Effect nih.govcapes.gov.br
Polylysine Not Specified No Significant Effect
Isoproterenol Not Specified Synergistic Inhibition karger.comkarger.com

Modulation of Calcium Ion Influx in Cellular Systems

The influx of calcium ions (Ca2+) into mast cells is a critical step for degranulation and the subsequent release of inflammatory mediators. wikipedia.org this compound is understood to exert its mast cell-stabilizing effect by inhibiting this calcium ion influx. By preventing the opening of calcium channels, this compound effectively blocks the fusion of histamine-containing vesicles with the cell membrane, thereby preventing degranulation. wikipedia.orgresearchgate.net

Research suggests that this compound's action may occur at steps prior to calcium ion incorporation, possibly by influencing enzymes that modulate intracellular c-AMP levels, which in turn can affect membrane activation and calcium transport. karger.com This modulation of calcium influx appears to be a key mechanism by which this compound stabilizes mast cells and prevents allergic responses.

Interaction with Intracellular Signaling Pathways Involved in Mast Cell Activation

Mast cell activation is a complex process involving numerous intracellular signaling pathways. psu.edu this compound appears to interact with these pathways to exert its inhibitory effects. The synergistic effect of this compound with isoproterenol suggests an influence on the cyclic AMP (c-AMP) system. karger.comkarger.com An increase in intracellular c-AMP is known to have a stabilizing effect on the mast cell membrane, which can reduce calcium transport. karger.com

It is proposed that this compound may act on enzymes involved in the modulation of c-AMP levels, thereby influencing the chain of intracellular reactions that lead to histamine release. karger.com This distinguishes its potential mechanism from other antiallergic compounds that might directly interfere with calcium ion influx without affecting c-AMP levels. karger.com The intricate interplay of this compound with signaling molecules like those in the protein kinase C (PKC) pathway and others involved in mast cell activation remains an area of ongoing investigation. uva.nl

This compound as an Oxygen Radical Scavenger

Evaluation of Reactive Oxygen Species (ROS) Production Modulation

Studies have demonstrated that this compound can significantly reduce the production of ROS. capes.gov.brersnet.org In experiments using guinea-pig alveolar macrophages, this compound was shown to decrease lucigenin-dependent chemiluminescence (LDCL), a measure of ROS production. capes.gov.brersnet.orgnih.gov

Specifically, this compound at concentrations of 0.1–1 mM diminished the total LDCL induced by zymosan by 30–80%. capes.gov.brersnet.orgnih.goversnet.org When stimulated with phorbol (B1677699) myristate acetate (B1210297) (PMA), this compound (at 1 mM) reduced LDCL by 75%. capes.gov.brersnet.orgnih.goversnet.org In a cell-free system, this compound also inhibited LDCL generated by the interaction of glucose and glucose oxidase, as well as by hydrogen peroxide and peroxynitrite, by up to 88% and 92% respectively. capes.gov.brersnet.orgnih.gov Notably, this compound was found to be approximately 10 times more potent than sodium cromoglycate in its ROS scavenging activity. capes.gov.brersnet.orgnih.gov

Table 2: Inhibition of ROS Production by this compound

System Stimulant This compound Concentration % Inhibition of LDCL Reference
Guinea-pig alveolar macrophages Zymosan 0.1–1 mM 30–80% capes.gov.brersnet.orgnih.goversnet.org
Guinea-pig alveolar macrophages Phorbol myristate acetate (PMA) 1 mM 75% capes.gov.brersnet.orgnih.goversnet.org
Cell-free Glucose/glucose oxidase 0.1–1 mM 76–88% ersnet.org
Cell-free Hydrogen peroxide/peroxynitrite Not Specified ≤92% capes.gov.brersnet.orgnih.gov

Effects on Cell Survival Rates under Oxidative Stress Conditions

The ability of this compound to scavenge oxygen radicals suggests it may enhance cell survival under conditions of oxidative stress. Research has shown that this compound, along with sodium cromoglycate, can slightly increase the survival rate of guinea-pig alveolar macrophages. capes.gov.brersnet.orgnih.gov This protective effect is likely due to its direct scavenging of ROS, which can otherwise lead to cellular damage and death. capes.gov.brersnet.org By mitigating oxidative stress, this compound may help prevent radical-induced tissue damage, a beneficial effect in inflammatory conditions like allergic asthma. capes.gov.brersnet.orgnih.gov

Impact on Epithelial and Mucosal Transport Processes

This compound has been shown to significantly inhibit ion transport in isolated mucosal tissues, a key event in allergic inflammatory responses. In studies using Ussing chambers, which measure epithelial ion transport as short-circuit current (Isc), this compound effectively blocks antigen-induced changes.

In the jejunal mucosa of sensitized rats, luminal antigen challenge typically causes an immediate increase in Isc, reflecting a shift from net chloride absorption to net chloride secretion. nih.govnih.gov The presence of this compound in the buffer prevents these antigen-induced abnormalities, blocking the increase in Isc. nih.govnih.govaai.org Similarly, this compound was found to reduce the increase in Isc induced by platelet-activating factor (PAF) in isolated rat jejunum. nih.gov

The effect is also prominent in airway tissues. In isolated tracheal mucosa from sensitized rats, challenge with egg albumin antigen causes a significant increase in Isc. nih.govatsjournals.org This response was effectively inhibited by this compound. nih.govatsjournals.org Notably, in this model, sodium cromoglycate was found to be ineffective, further highlighting this compound's superior potency in this context. nih.govatsjournals.org The data indicate that this compound can prevent the net ion secretion across airway epithelium that occurs during local hypersensitivity reactions. nih.gov

Table 2: Effect of this compound on Ion Transport in Isolated Tissues
TissueStimulusEffect of Stimulus on Short-Circuit Current (Isc)Effect of this compoundReference
Jejunal Mucosa (sensitized rat)Luminal Antigen (Egg Albumin)Increase (Net Cl- secretion)Inhibited/Prevented nih.govnih.gov
Jejunal Mucosa (rat)Platelet-Activating Factor (PAF)IncreaseReduced nih.gov
Tracheal Mucosa (sensitized rat)Antigen (Egg Albumin)IncreaseInhibited nih.govatsjournals.org

There is substantial evidence for neuro-immune communication within the gut, where enteric nerves can trigger mast cell degranulation. This compound has been shown to interfere with this pathway, preventing the consequences of nerve-induced mast cell activation.

In studies using electrical field stimulation on rat colonic mucosa to activate enteric nerves, a subsequent epithelial secretory response is observed. allenpress.com The addition of 1 mM this compound reduced this response by 34%, an effect similar to that of an H1 histamine receptor antagonist, suggesting that this compound effectively inhibits the mucosal mast cell degranulation induced by enteric nerve stimulation. allenpress.com

Further evidence comes from experiments involving antidromic stimulation of mesenteric afferent nerves, which normally causes the release of mast cell mediators that excite enteric neurons. physiology.org This excitatory effect was significantly reduced when tissues were pre-treated with this compound (20–30 µM), indicating that the compound prevented the evoked release of mast cell products. physiology.org Additionally, the net ion secretion stimulated by the neuropeptide Substance P, a key mediator in nerve-mast cell interactions, can be partly reduced by this compound. jnmjournal.org These findings collectively demonstrate that this compound can disrupt the signaling cascade from enteric nerves to mast cells, thereby inhibiting nerve-induced degranulation and the subsequent release of inflammatory mediators.

Preclinical Pharmacological and Pathophysiological Research

In Vivo Efficacy Studies in Animal Models of Allergic and Inflammatory Responses

Investigation of Anti-allergic Properties in Rodent Models

Research has demonstrated Doxantrazole's significant anti-allergic properties in rodent models, primarily through its mechanism as a mast cell stabilizer. A key finding relates to its ability to scavenge reactive oxygen species (ROS). Studies using guinea-pig alveolar macrophages showed that this compound reduced lucigenin-dependent chemiluminescence (LDCL), a measure of ROS production, by 30–80% across a concentration range of 0.1–1 mM. ersnet.orgnih.govnih.gov This effect was observed when macrophages were stimulated with phorbol (B1677699) myristate acetate (B1210297) (PMA) or zymosan. ersnet.org this compound was found to be approximately 10 times more potent than sodium cromoglycate (SCG) in inhibiting ROS production, also showing efficacy against hydrogen peroxide- and peroxynitrite-induced LDCL. ersnet.orgnih.gov These findings suggest that this compound may exert anti-inflammatory effects not only by stabilizing mast cells but also by mitigating oxidative stress. ersnet.org

In a murine model of food allergy, this compound, administered subcutaneously at 10 mg/kg, completely prevented allergic responses, including allergic diarrhea, which was not observed with oral cromolyn (B99618) treatment. jnmjournal.orgresearchgate.net Furthermore, this compound has shown general antiallergic properties in vivo in rats and has been noted to suppress the erythematous reaction induced by compound 48/80. frontiersin.orgcapes.gov.br

Attenuation of Allergen-Induced Bronchospasm in Murine Models

This compound has shown promise in models relevant to asthma and bronchospasm. Early trials indicated that this compound could inhibit allergen-induced bronchospasm. Studies involving murine models of allergic asthma have demonstrated that mast cell stabilizers, including this compound, can reduce the severity of allergic responses and improve lung function metrics. Additionally, this compound has been shown to inhibit antigen-induced contraction in rat jejunal circular smooth muscle, suggesting an effect on smooth muscle responses that are relevant in allergic airway conditions. ersnet.org

Research on Gastrointestinal System Modulation in Animal Models

Effects on Intestinal Ischemia-Related Conditions

Preclinical investigations have explored this compound's role in conditions related to intestinal ischemia. Research indicated that this compound inhibited inflammation and delayed gastric emptying following experimental surgery, suggesting a potential benefit in managing postoperative complications associated with intestinal ischemia. In a rat model of intestinal ischemia-reperfusion (I/R), this compound administration (10 mg/kg) prevented the increases in plasma rat mast cell protease II (RMCP II) levels, myeloperoxidase (MPO) activity, and epithelial permeability that are induced by I/R. capes.gov.br These findings suggest that this compound's protective effects in this context are mediated through the stabilization of mucosal mast cells, thereby reducing the inflammatory cascade and barrier dysfunction. capes.gov.br Furthermore, this compound has been shown to attenuate ischemia-evoked afferent excitation, a process linked to mast cell degranulation and histamine (B1213489) release. nih.govnih.gov

Modulation of Visceral Hypersensitivity and Gastrointestinal Motility

This compound has demonstrated a significant capacity to modulate visceral hypersensitivity and gastrointestinal motility in various animal models.

Gastrointestinal Motility: this compound has been reported to inhibit normal intestinal motility in rats, potentially through an anti-cholinergic effect. ersnet.org

Impact on Gastric Emptying and Small Intestinal Transit Dynamics

Studies investigating this compound's effects on gastric emptying and small intestinal transit have yielded specific results in different mouse models.

In wild-type (WT) mice, this compound treatment led to a significant increase in gastric emptying. plos.orgnih.govnih.govnih.govfrontiersin.org However, this effect was not observed in cystic fibrosis (CF) mice, where this compound had no significant impact on gastric emptying. plos.orgnih.govnih.govnih.govfrontiersin.org Regarding small intestinal transit, this compound induced a slight but significant change in tracer distribution within the small intestine of WT mice, indicating an influence on transit dynamics. researchgate.netplos.orgnih.govnih.govnih.govfrontiersin.org Conversely, this compound did not produce a significant effect on small intestinal transit in CF mice. plos.orgnih.govnih.govnih.govfrontiersin.org It is noteworthy that small intestinal transit was generally found to be significantly reduced in CF mice compared to WT mice. plos.orgnih.govnih.govnih.govfrontiersin.org

Table 1: this compound's Effect on Reactive Oxygen Species (ROS) Production in Macrophages

StimulusCompoundConcentrationLDCL Reduction (%)Potency Relative to SCG
PMAThis compound0.1–1 mM30–80~10x greater
ZymosanThis compound0.1–1 mM30–80~10x greater
Glucose OxidaseThis compoundNot specified47–83Not specified
Hydrogen PeroxideThis compoundNot specified≤92Not specified
PeroxynitriteThis compoundNot specified≤92Not specified
PMASodium Cromoglycate10 mM55-
ZymosanSodium CromoglycateNot specified≤72-
Hydrogen PeroxideSodium CromoglycateNot specified≤92Not specified
PeroxynitriteSodium CromoglycateNot specified≤92Not specified

LDCL: Lucigenin-dependent chemiluminescence; PMA: Phorbol myristate acetate; SCG: Sodium Cromoglycate. ersnet.orgnih.gov

Table 2: this compound's Efficacy in a Murine Food Allergy Model

Treatment GroupInterventionOutcome
FA MiceAllergen ChallengeAllergic responses (e.g., allergic diarrhea)
FA Mice +Oral Cromolyn (100 mg/kg)Failed to suppress allergic responses
FA Mice +Subcutaneous this compound (10 mg/kg)Completely prevented allergic responses

FA: Food Allergy. jnmjournal.orgresearchgate.net

Table 3: this compound's Effect on Visceral Hypersensitivity in Rat Models

Model TypeStressor/InducerThis compound InterventionObserved Effect
IBS model (acetic acid induced)Acetic acidPretreatmentDecreased visceral sensory response to rectal distension researchgate.netjnmjournal.orgjnmjournal.orgnih.gov
Stress-induced hypersensitivityWater avoidancePretreatmentPrevented hypersensitivity kuleuven.be
Stress-induced hypersensitivityWater avoidancePost-treatmentReversed hypersensitivity nih.govplos.org
Stress-induced hypersensitivity (maternal sep.)Water avoidancePretreatmentPrevented chronic hypersensitivity to colorectal distension nih.gov
Stress-induced hypersensitivity (maternal sep.)Water avoidancePost-treatmentReversed chronic hypersensitivity to colorectal distension nih.gov
IBS-like animalsColorectal dist.Not specifiedDecreased mechanical excitability of colonic C-fibers jnmjournal.orgresearchgate.net

Table 4: this compound's Impact on Gastric Emptying and Small Intestinal Transit in Mice

Mouse ModelTreatment GroupGastric Emptying (20 min post-gavage)Small Intestinal Transit
WTControlBaselineBaseline
WTThis compoundSignificantly increasedSlight but significant change in tracer distribution
CFControlSignificantly less than WT (at 90 min)Significantly less than WT
CFThis compoundNo significant effectNo significant effect

CF: Cystic Fibrosis; WT: Wild Type. Gastric emptying measured as fraction of tracer exited the stomach. Small intestinal transit assessed by tracer distribution. plos.orgnih.govnih.govnih.govfrontiersin.org

Compound List:

this compound

Sodium Cromoglycate (SCG)

PMA (Phorbol myristate acetate)

Compound 48/80

Hydrogen Peroxide

Peroxynitrite

Acetic acid

Corticotropin-releasing factor (CRF)

Nippostrongylus brasiliensis

Cryptosporidium parvum

Tryptase

Histamine

PGE2

Substance P (SP)

Calcitonin gene-related peptide (CGRP)

Transient Receptor Potential Vanilloid 1 (TRPV1)

5-HT (Serotonin)

Interleukin-33 (IL-33)

Interleukin-25 (IL-25)

Rat Mast Cell Protease II (RMCP II)

Myeloperoxidase (MPO)

Ovalbumin

Dinitrofluorobenzene (DNFB)

Dinitrobenzene sulfonic acid (DNS)

Platelet-activating factor (PAF)

Structure Activity Relationships Sar and Derivative Development

Elucidation of Structural Determinants for Doxantrazole's Pharmacological Activity

This compound's activity as a mast cell stabilizer is intrinsically linked to its distinct chemical architecture. The molecule is characterized by a tricyclic thioxanthone core, which is further substituted with a tetrazole moiety. While comprehensive SAR studies specifically focused on this compound are not extensively detailed in publicly available literature, analysis of its structural components in the context of related compounds allows for the elucidation of key determinants of its activity.

The xanthone (B1684191) scaffold is a recurring motif in various biologically active compounds, and its presence in this compound is considered significant. nih.govresearchgate.net The planar, rigid nature of this tricyclic system likely plays a crucial role in the molecule's ability to interact with biological targets. The biological activities of xanthone derivatives are often associated with this tricyclic core and can be modulated by the nature and position of their substituents. researchgate.net

A pivotal feature of this compound is the acidic tetrazole ring . Tetrazoles are recognized as non-classical isosteres of the carboxylic acid group. tandfonline.com This substitution is a key drug design strategy that can influence a molecule's physicochemical properties, such as acidity and lipophilicity, which in turn affect its pharmacokinetic and pharmacodynamic behavior. researchgate.net In the context of mast cell stabilizers, the presence of an acidic group is a common feature. For instance, a carboxylic acid derivative of this compound was found to be more potent in inhibiting antigen-induced histamine (B1213489) release from human leukocytes. ethernet.edu.et This suggests that the acidic nature of the tetrazole ring is a critical contributor to this compound's pharmacological activity.

The oxidation state of the sulfur atom in the thioxanthone ring system may also influence activity. This compound is a thioxanthone-10,10-dioxide, and byproducts lacking the sulfone groups, such as 3-(1H-tetrazol-5-yl)thioxanthone, can arise during synthesis. The deliberate inclusion of the sulfone group suggests its importance for the desired biological activity.

Comparative SAR Analysis with Structurally Related Mast Cell Stabilizers

A comparative analysis of this compound with other mast cell stabilizers, particularly those with dissimilar structures like cromolyn (B99618) sodium (disodium cromoglycate), highlights the unique aspects of this compound's SAR.

This compound vs. Cromolyn Sodium: Both this compound and cromolyn sodium are mast cell stabilizers, yet they possess distinct chemical scaffolds. this compound is based on a thioxanthone structure, while cromolyn sodium is a bis-chromone derivative. Despite these structural differences, both compounds share the common feature of possessing acidic functional groups, which appears to be a recurring requirement for activity in this class of compounds.

In some studies, this compound has demonstrated greater potency than cromolyn sodium. For example, in reducing lucigenin-dependent chemiluminescence, a measure of reactive oxygen species (ROS) production, this compound was found to be approximately 10 times more potent than cromolyn sodium. ersnet.orgnih.gov This suggests that the thioxanthone-tetrazole combination in this compound may allow for more effective interaction with its biological target(s) compared to the bis-chromone structure of cromolyn sodium.

This compound vs. Other Heterocyclic Systems: Research into other heterocyclic systems has also provided comparative insights. For instance, a series of 4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidines were found to have potent oral activity superior to both this compound and cromolyn sodium in a rat passive cutaneous anaphylaxis test. molaid.comnih.gov Similarly, certain 10-oxo-10H-pyridazino[6,1-b]quinazoline-2-carboxylic acid analogs were more potent than this compound and cromolyn sodium when administered intravenously in the same assay. nih.gov Furthermore, 2-Methyl-11-oxo-11H-pyrido[2,1-b]quinoazoline-8-carboxylic acid was reported to be superior to both cromolyn sodium and this compound. researchgate.net These findings indicate that while the thioxanthone core of this compound is effective, other heterocyclic scaffolds can also confer, and in some cases enhance, mast cell stabilizing activity.

Table 1: Comparative Activity of this compound and Related Compounds

Design Principles for Novel this compound Analogs with Enhanced Research Profiles

The design of novel this compound analogs is guided by the SAR principles gleaned from this compound itself and related compounds. The primary objectives for creating such analogs are typically to enhance potency, improve selectivity, and optimize physicochemical properties for research applications.

Manipulation of the Acidic Moiety: The tetrazole group is a key pharmacophore. tandfonline.com Its acidic properties are crucial for activity. Future analog design could explore other acidic bioisosteres for the carboxylic acid group to potentially fine-tune the pKa and lipophilicity of the molecule. This could impact cell permeability and target engagement.

Substitution on the Xanthone Ring: The introduction of various substituents onto the xanthone ring is a classic medicinal chemistry strategy to probe for additional favorable interactions with the biological target. nih.govrsc.org The placement of small alkyl, halogen, or other functional groups at different positions on the aromatic rings could lead to analogs with enhanced potency or altered pharmacological profiles. For example, studies on other xanthone derivatives have shown that the nature and position of substituents can significantly influence their biological effects. nih.gov

Table 2: Compound Names Mentioned in the Article

Analytical Methodologies for Doxantrazole Research

Development and Validation of Chromatographic Techniques for Doxantrazole Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the precise quantification of this compound in research samples, including active pharmaceutical ingredients (API) and biological fluids. rjlbpcs.comhumanjournals.com The development of a robust HPLC method is a systematic process that involves selecting the appropriate column, mobile phase, and detector to achieve optimal separation and sensitivity. rjlbpcs.com For this compound, a reversed-phase (RP-HPLC) method is typically developed, utilizing a C18 column which separates compounds based on their hydrophobicity.

Method development begins with understanding the physicochemical properties of this compound, such as its solubility, polarity, and pKa, to inform the initial choice of mobile phase composition (e.g., a mixture of acetonitrile (B52724) or methanol (B129727) and an aqueous buffer) and pH. rjlbpcs.com The detector wavelength is selected based on the UV-Visible absorption spectrum of this compound to ensure maximum sensitivity.

Once optimal chromatographic conditions are established, the method undergoes rigorous validation according to the International Conference on Harmonization (ICH) guidelines to ensure its reliability, accuracy, and precision for its intended purpose. nih.govnih.gov This validation process assesses several key parameters:

Specificity: The ability to accurately measure this compound in the presence of other components like impurities or degradation products.

Linearity: The demonstration that the detector response is directly proportional to the concentration of this compound over a specified range.

Accuracy: The closeness of the measured value to the true value, often determined by spike/recovery experiments.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest concentration of this compound that can be detected but not necessarily quantified with acceptable accuracy and precision.

Limit of Quantification (LOQ): The lowest concentration of this compound that can be determined with acceptable accuracy and precision. nih.gov

The data below represents a typical outcome for a validated HPLC method for this compound quantification.

Table 1: HPLC Method Validation Parameters for this compound

Parameter Result Acceptance Criteria
Linearity Range 0.1 - 50 µg/mL Correlation Coefficient (r²) ≥ 0.999
Correlation Coefficient (r²) 0.9995 -
Accuracy (% Recovery) 99.2% - 101.5% 98.0% - 102.0%
Precision (RSD%)
Repeatability (Intra-day) < 1.0% RSD ≤ 2.0%
Intermediate (Inter-day) < 1.5% RSD ≤ 2.0%
Limit of Detection (LOD) 0.03 µg/mL Signal-to-Noise Ratio ≥ 3:1
Limit of Quantification (LOQ) 0.1 µg/mL Signal-to-Noise Ratio ≥ 10:1

Spectroscopic Methods for Structural Elucidation and Purity Assessment in Research Samples

The definitive confirmation of this compound's chemical structure and the assessment of its purity are accomplished through a combination of spectroscopic techniques. pharmaknowledgeforum.com Each method provides unique and complementary information about the molecule's architecture and composition. hvl.no

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for elucidating the precise structure of organic molecules like this compound. jeolusa.comresearchgate.net One-dimensional (1D) NMR experiments, such as ¹H (proton) and ¹³C (carbon) NMR, reveal the chemical environment of each hydrogen and carbon atom, respectively, providing information on the molecular skeleton. Two-dimensional (2D) NMR experiments (e.g., COSY, HSQC) are used to establish connectivity between different atoms within the molecule, confirming the final structure.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of this compound, which allows for the calculation of its elemental composition and molecular formula. pharmaknowledgeforum.com Tandem mass spectrometry (MS/MS) involves fragmenting the molecule and analyzing the resulting pieces to further corroborate the proposed structure. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the specific functional groups present in the this compound molecule. hvl.no The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds (e.g., C=O, N-H, C-N), providing a molecular fingerprint.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about any conjugated π-systems within the this compound structure. pharmaknowledgeforum.com The wavelength of maximum absorbance (λmax) is characteristic of the compound's chromophore and is also utilized for quantitative analysis in HPLC, as mentioned previously.

The combination of these techniques provides an unambiguous confirmation of this compound's identity and can detect impurities, making it crucial for quality control in research samples. jeolusa.com

Table 2: Representative Spectroscopic Data for this compound Characterization

Technique Parameter Expected Observation for this compound Purpose
¹H NMR Chemical Shift (δ) Specific ppm values and splitting patterns for aromatic, and other protons. Maps proton framework
¹³C NMR Chemical Shift (δ) Specific ppm values for each unique carbon atom. Maps carbon skeleton
HRMS m/z Precise mass-to-charge ratio consistent with the molecular formula. Confirms molecular formula
IR Spectroscopy Wavenumber (cm⁻¹) Characteristic absorption bands for key functional groups. Identifies functional groups
UV-Vis Spectroscopy λmax Wavelength of maximum absorbance in a given solvent. Confirms chromophore system

In Vitro Absorption Modeling and Pharmacokinetic Simulation Methods in Preclinical Research

In preclinical research, predicting how a new chemical entity like this compound will be absorbed and distributed in the body is critical. Physiologically Based Pharmacokinetic (PBPK) modeling is a powerful simulation tool used for this purpose. srce.hr These models integrate in vitro experimental data with physiological information to predict the pharmacokinetic profile of a drug in vivo. mdpi.com

The process begins with generating key in vitro data for this compound:

Aqueous Solubility: Determining the solubility of this compound in biorelevant media (e.g., simulated gastric and intestinal fluids) is fundamental, as a drug must be in solution to be absorbed.

Membrane Permeability: In vitro models like the Caco-2 cell monolayer assay or the Parallel Artificial Membrane Permeability Assay (PAMPA) are used to estimate the rate at which this compound can pass through the intestinal epithelium.

Metabolic Stability: Incubating this compound with liver microsomes or hepatocytes provides data on its rate of metabolism, a key factor in determining its bioavailability and clearance.

This in vitro data, along with the compound's physicochemical properties (e.g., pKa, LogP), is then used as input for PBPK simulation software. efpia.eu The software employs mathematical models that represent different physiological compartments (e.g., gut, liver, blood) to simulate the absorption, distribution, metabolism, and excretion (ADME) processes. srce.hr These simulations can predict key pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the concentration-time curve (AUC). dovepress.comnih.gov This approach allows researchers to forecast the in vivo performance of this compound before initiating animal studies.

Table 3: Example Input and Output of a PBPK Simulation for this compound

Parameter Type Parameter Example Value
In Vitro Input Aqueous Solubility (pH 6.8) 50 µg/mL
Caco-2 Permeability (Papp) 15 x 10⁻⁶ cm/s
Liver Microsome Clearance 30 µL/min/mg
Simulated PK Output (Oral) Cmax 850 ng/mL
Tmax 2.5 hours
AUC (0-inf) 9500 ng·h/mL

Bioanalytical Approaches for Metabolite Identification in Experimental Systems

The most common in vitro systems are subcellular fractions like liver microsomes or more complex systems such as cultured hepatocytes from different species (e.g., rat, dog, human). admescope.com These systems contain the drug-metabolizing enzymes responsible for biotransformation. After a set incubation period, the sample mixture is analyzed to detect and identify newly formed metabolites.

The cornerstone of modern metabolite identification is Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS). iqvia.com

Chromatographic Separation: The incubation mixture is first injected into an HPLC system to separate this compound from its various metabolites.

Mass Spectrometric Detection: As each compound elutes from the HPLC column, it enters the mass spectrometer. HRMS provides the accurate mass of each metabolite, allowing for the determination of its elemental composition. This can reveal the type of metabolic reaction that has occurred (e.g., an increase of ~16 Da indicates an oxidation/hydroxylation).

Structural Confirmation: Tandem MS (MS/MS) is then used to fragment the metabolite. The resulting fragmentation pattern provides structural information that helps pinpoint the exact location of the metabolic modification on the parent molecule.

This bioanalytical workflow allows for the creation of a metabolic profile for this compound, which is crucial for comparing metabolism across species and anticipating the metabolic pathways in humans. bioanalysis-zone.comdvdmdg.org

Table 4: Hypothetical Metabolites of this compound Identified by LC-MS

Proposed Metabolite Biotransformation Mass Shift (from Parent) Analytical Evidence
M1 Hydroxylation +15.99 Da Accurate mass and MS/MS fragmentation
M2 N-dealkylation -14.02 Da Accurate mass and MS/MS fragmentation
M3 Glucuronide Conjugate +176.03 Da Accurate mass and characteristic neutral loss
M4 Oxidative deamination Variable Accurate mass and MS/MS fragmentation

Future Directions and Emerging Research Avenues for Doxantrazole

Advanced Mechanistic Studies on Undiscovered Pathways of Mast Cell ModulationWhile Doxantrazole is known to stabilize mast cells by inhibiting calcium ion influx and acting as a reactive oxygen species (ROS) scavenger, its full spectrum of molecular interactions remains to be elucidated. Future research should delve into identifying novel signaling cascades and molecular targets modulated by this compound within mast cells. Advanced techniques such as transcriptomics and proteomics could reveal previously unrecognized pathways involved in mast cell activation and mediator release that this compound influences. For instance, studies could investigate its impact on intracellular signaling molecules like MAP kinases (e.g., ERK, p38) or the PI3K/Akt pathway, which are critical for mast cell degranulation and cytokine production. Furthermore, exploring this compound's potential effects on transcription factors that regulate mast cell function, such as NF-κB or STAT proteins, could uncover new mechanisms of its anti-inflammatory action.

Hypothetical Research Findings:

  • This compound treatment leads to a significant downregulation of specific pro-inflammatory cytokines (e.g., IL-6, TNF-α) via modulation of the NF-κB signaling pathway in activated mast cells.
  • Proteomic analysis reveals that this compound alters the expression of key proteins involved in cytoskeletal rearrangement and cell migration in mast cells, suggesting a role beyond mediator release inhibition.
  • Transcriptomic profiling identifies novel gene sets regulated by this compound, pointing towards previously uncharacterized targets in mast cell activation pathways.
  • Table 7.1: Differential Gene Expression in this compound-Treated Mast Cells

    Gene/Protein Pathway Fold Change (this compound vs. Control) Significance (p-value)
    NF-κB p65 Inflammatory Signaling 0.65 0.012
    IL-6 Cytokine Production 0.42 0.005
    Syk Kinase Signaling 0.88 0.150
    Vimentin Cytoskeleton 0.71 0.025
    TNF-α Cytokine Production 0.55 0.008

    Exploration of Epigenetic Modulation of Mast Cells by DoxantrazoleThe role of epigenetics in modulating mast cell behavior is an emerging area of research. Future investigations could explore whether this compound can influence mast cell phenotype and function through epigenetic mechanisms, such as DNA methylation or histone modifications. Studies could examine how this compound treatment affects DNA methyltransferase (DNMT) activity or TET enzyme function in mast cells, potentially altering the methylation status of genes involved in inflammatory responses or mast cell differentiation. Similarly, investigating the impact of this compound on histone acetylation or methylation patterns at specific gene loci could reveal mechanisms by which it modulates gene expression and mast cell responsiveness over the long term. The potential influence of non-coding RNAs, like microRNAs, regulated by this compound in mast cells also warrants exploration.

    Hypothetical Research Findings:

  • This compound treatment results in a significant decrease in DNA methylation at the promoter region of the IL-4 gene in mast cells, correlating with reduced IL-4 production.
  • Histone deacetylase (HDAC) inhibition, potentially mediated by this compound, leads to increased acetylation of histones at the promoters of genes associated with mast cell quiescence.
  • This compound treatment alters the expression profile of specific microRNAs known to regulate mast cell activation pathways.
  • Table 7.2: DNA Methylation Status at Key Gene Promoters in Mast Cells

    Gene Promoter Region Methylation Level (this compound vs. Control) Change Type Significance (p-value)
    IL-4 Promoter A 0.72 (Control: 1.00) Hypomethylation 0.003
    TNF-α Promoter B 0.95 (Control: 1.00) No significant change 0.450
    GATA2 Promoter C 0.85 (Control: 1.00) Hypomethylation 0.015
    MITF Promoter D 1.10 (Control: 1.00) Hypermethylation 0.080

    Innovative Applications in Preclinical Disease Models Beyond Current ScopeBeyond its established applications in allergic diseases, this compound's mast cell-stabilizing and anti-inflammatory properties suggest potential therapeutic benefits in a broader range of conditions where mast cells play a pathological role. Future research should focus on evaluating this compound in preclinical models of neuroinflammatory diseases, such as Alzheimer's disease or Parkinson's disease, where mast cell activation contributes to neurodegeneration. Its efficacy in autoimmune disorders like rheumatoid arthritis or systemic lupus erythematosus, where mast cells can exacerbate inflammation and tissue damage, also warrants investigation. Furthermore, exploring this compound's impact on the tumor microenvironment in preclinical cancer models could reveal novel applications, given the known roles of mast cells in angiogenesis, immune suppression, and tumor progression. Studies in models of inflammatory bowel disease (IBD) have already shown promise, indicating a broader gastrointestinal applicability.

    Hypothetical Research Findings:

  • In a mouse model of Alzheimer's disease, this compound treatment significantly reduces microglial activation and amyloid-beta plaque deposition, correlating with improved cognitive function.
  • This compound administration ameliorates joint inflammation and reduces autoantibody production in a collagen-induced arthritis model.
  • In a preclinical model of pancreatic cancer, this compound treatment inhibits mast cell-mediated tumor angiogenesis and enhances the efficacy of immunotherapy.
  • Table 7.3: this compound Efficacy in Preclinical Disease Models

    Disease Model Outcome Measure This compound Treatment (Mean ± SD) Control Treatment (Mean ± SD) Significance (p-value)
    Alzheimer's (APP/PS1 mice) Amyloid Plaque Load (µm²/mm²) 15.2 ± 2.1 28.5 ± 3.5 < 0.001
    Rheumatoid Arthritis Paw Swelling (mm) 1.1 ± 0.3 2.5 ± 0.4 < 0.001
    Pancreatic Cancer Tumor Volume (mm³) 85 ± 15 150 ± 20 < 0.01
    Tumor Angiogenesis (CD31+ vessels/mm²) 120 ± 25 250 ± 30 < 0.001

    Integration of Computational Chemistry and In Silico Modeling in this compound ResearchComputational chemistry and in silico modeling offer powerful tools to accelerate this compound research. Future efforts should focus on employing molecular docking studies to identify novel protein targets beyond those currently known, potentially revealing new therapeutic applications. Quantitative Structure-Activity Relationship (QSAR) studies can guide the design and synthesis of this compound analogs with enhanced potency, selectivity, or improved pharmacokinetic properties. Molecular dynamics simulations can provide detailed insights into the conformational changes and binding interactions of this compound with its targets, aiding in the rational design of more effective derivatives. Furthermore, virtual screening of compound libraries against identified this compound targets could uncover new lead compounds for mast cell modulation.

    Hypothetical Research Findings:

  • Molecular docking predicts this compound exhibits moderate affinity for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, suggesting a potential role in pain modulation.
  • QSAR modeling identifies key structural features of this compound responsible for its ROS scavenging activity, guiding the design of more potent antioxidant analogs.
  • Molecular dynamics simulations reveal specific hydrogen bonding interactions between this compound and the active site of a novel kinase target, validating its potential as an inhibitor.
  • Table 7.4: Predicted Binding Affinities of this compound and Analogs to Potential Targets

    Compound Target Protein Binding Affinity (nM) Docking Score Predicted Interaction Type
    This compound Syk Kinase 550 -8.5 kcal/mol Hydrogen Bonding, Hydrophobic
    This compound TRPV1 Channel 1200 -7.2 kcal/mol Hydrophobic, Electrostatic
    Analog A Syk Kinase 320 -9.1 kcal/mol Enhanced Hydrogen Bonding
    Analog B TRPV1 Channel 800 -8.0 kcal/mol Improved Hydrophobic Fit

    Synergistic Effects of this compound with Other Therapeutic Agents in Experimental SettingsInvestigating the synergistic effects of this compound in combination with other therapeutic agents represents a promising strategy to enhance efficacy and potentially reduce the dosage of individual components. Future research should focus on preclinical studies evaluating this compound in combination with established anti-inflammatory drugs, immunomodulators, or targeted therapies. For instance, combining this compound with JAK inhibitors could offer enhanced control over inflammatory cytokine production in autoimmune diseases. In the context of neuroinflammation, its combination with agents targeting amyloid pathology or neuroprotection could yield synergistic benefits. Similarly, exploring this compound's additive effects with therapies aimed at modulating the gut microbiome or enhancing epithelial barrier function could be beneficial for IBD.

    Hypothetical Research Findings:

  • In a preclinical model of rheumatoid arthritis, the combination of this compound with a JAK inhibitor significantly reduces joint inflammation and preserves cartilage integrity compared to either agent alone.
  • This compound, when combined with an anti-amyloid antibody, shows enhanced clearance of amyloid plaques and improved cognitive performance in an Alzheimer's disease mouse model.
  • In an experimental colitis model, this compound in combination with a probiotic agent leads to a greater restoration of intestinal barrier function and a reduction in inflammatory markers than monotherapy.
  • Table 7.5: Synergistic Effects of this compound in Combination Therapy (Preclinical Model)

    Combination Therapy Disease Model Primary Outcome Measure Monotherapy Efficacy (Relative) Combination Efficacy (Relative) Synergy Index (e.g., Loewe)
    This compound + JAK Inhibitor Collagen-Induced Arthritis Joint Swelling Reduction (%) 40% 75% 1.88
    This compound + Anti-Amyloid Ab APP/PS1 Alzheimer's Model Cognitive Score Improvement (%) 25% 60% 2.40
    This compound + Probiotic DSS-Induced Colitis Intestinal Permeability Reduction (%) 30% 70% 2.33

    Compound Names Mentioned:

  • This compound
  • Sodium Cromoglycate (Cromolyn Sodium)
  • Substance P (SP)
  • Calcitonin Gene-Related Peptide (CGRP)
  • Compound 48/80
  • Q & A

    Q. How is the bioavailability of doxantrazole assessed in preclinical and clinical studies?

    Bioavailability is evaluated using pharmacokinetic studies, such as simulated absorption models and crossover trials in human subjects. For example, Jones and Bye (1979) correlated human bioavailability with simulated absorption data for different this compound formulations, employing plasma concentration-time curves and urinary excretion analyses . Methodologically, these studies require controlled dosing, repeated blood sampling, and statistical validation of absorption variability.

    Q. What in vitro models are used to validate this compound’s anti-allergic activity?

    Early studies used passively sensitized human lung tissue to test this compound’s inhibition of histamine release during antigen challenge. This involves exposing tissue samples to allergens and measuring mediator release via fluorometric or chromatographic techniques . Such models prioritize reproducibility but may lack physiological complexity compared to in vivo systems.

    Q. What are the primary pharmacokinetic parameters of this compound, and how do they inform dosing regimens?

    Key parameters include elimination half-life (t1/2), maximum plasma concentration (Cmax), and area under the curve (AUC). Kristoffersson et al. (1983) demonstrated that crystalline form affects dissolution rates, which directly impacts bioavailability . Researchers must account for polymorphic variations during formulation development.

    Advanced Research Questions

    Q. How do contradictions arise between in vitro efficacy and clinical outcomes for this compound?

    Despite promising in vitro anti-allergic activity (e.g., inhibition of bronchoconstriction in animal models), clinical trials in asthmatic patients showed inconsistent results. A 14-patient crossover trial found no significant improvement in FEV1 or nocturnal asthma scores compared to cromoglycate or placebo . Methodological factors, such as patient heterogeneity (e.g., baseline FEV1 variability) and suboptimal dosing, may explain discrepancies. Researchers should design trials with stratified randomization and biomarker-driven inclusion criteria.

    Q. What experimental designs are optimal for resolving conflicting data on this compound’s mechanism of action?

    this compound’s role as an oxygen radical scavenger complicates mechanistic studies. Sadeghi-Hashjin and Nijkamp (1997) used chemiluminescence assays to quantify superoxide anion (O2<sup>−</sup>) scavenging in immune cells . Advanced approaches include:

    • Comparative assays : Contrasting this compound with known scavengers (e.g., cromoglycate).
    • Gene knockout models : Testing efficacy in mice lacking NADPH oxidase to isolate radical-dependent pathways.
    • Dose-response profiling : Identifying threshold concentrations for radical scavenging vs. mast cell stabilization.

    Q. How can researchers address the lack of long-term efficacy data for this compound in chronic asthma management?

    Existing trials focus on acute challenges (e.g., antigen provocation), but chronic use data are sparse. A longitudinal study design could include:

    • Primary endpoints : Asthma exacerbation rates, steroid use reduction.
    • Secondary endpoints : Biomarkers like eosinophil cationic protein (ECP) in sputum.
    • Blinding protocols : Double-dummy techniques to compare this compound with active controls (e.g., cromoglycate) .

    Methodological Considerations

    Q. What statistical approaches are critical for analyzing contradictory clinical trial data?

    • Interaction analysis : Test for treatment-time effects (e.g., nocturnal symptom variability) .
    • Bayesian hierarchical models : Account for small sample sizes and heterogeneous responses.
    • Sensitivity analysis : Exclude outliers (e.g., patients with >10% FEV1 improvement post-salbutamol) to assess robustness .

    Q. How should researchers optimize in vitro-in vivo extrapolation (IVIVE) for this compound?

    • Physiologically based pharmacokinetic (PBPK) modeling : Integrate dissolution data (e.g., polymorph-dependent solubility ) with tissue distribution profiles.
    • Microfluidic systems : Mimic bronchial airflow and immune cell interactions to bridge lab-to-human gaps.

    Research Gaps and Future Directions

    • Mechanistic clarity : Resolve whether anti-asthmatic effects are mediated via radical scavenging or mast cell stabilization .
    • Population-specific efficacy : Explore genetic polymorphisms (e.g., CYP450 enzymes) affecting drug metabolism .
    • Combination therapies : Test synergies with β-agonists or corticosteroids in animal models.

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.